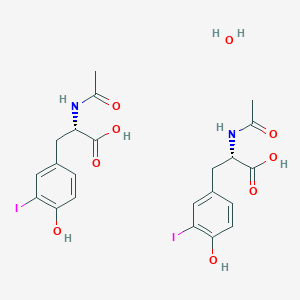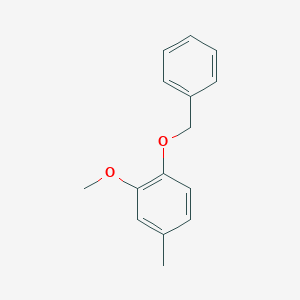
4-Benzyloxy-3-methoxy-toluene
概要
説明
Synthesis Analysis
The synthesis of methoxy-substituted benzohydrazide derivatives, including compounds similar to 4-Benzyloxy-3-methoxy-toluene, involves several methods. One approach includes the direct anodic oxidation of toluenes in methanol and ethanol solutions, demonstrating the versatility of electrochemical methods in synthesizing such compounds (Wendt, Bitterlich, Lodowicks, & Liu, 1992). Additionally, the palladium-catalyzed intramolecular methoxy C-H addition to carbon-carbon triple bonds has been shown as an effective method to synthesize benzofurans from o-methoxyphenylalkynes, which could be related to the synthesis pathways of 4-Benzyloxy-3-methoxy-toluene (Torigoe, Ohmura, & Suginome, 2016).
Molecular Structure Analysis
Studies on similar methoxy-substituted compounds have utilized single crystal X-ray diffraction to elucidate their molecular structures, revealing slight twists and specific orientations due to substituent effects. These analyses contribute to understanding the structural characteristics of 4-Benzyloxy-3-methoxy-toluene and its derivatives (Prachumrat et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 4-Benzyloxy-3-methoxy-toluene includes various reactions such as benzylic monooxygenation, which demonstrates the compound's susceptibility to oxidative transformations (Wackett, Kwart, & Gibson, 1988). Other studies have focused on the anodic synthesis of benzaldehydes from toluenes, showcasing the potential for creating complex derivatives through electrochemical methods (H. Wendt et al., 1992).
Physical Properties Analysis
The physical properties of 4-Benzyloxy-3-methoxy-toluene derivatives, including liquid crystalline behavior and photophysical properties, have been explored in recent research. These studies provide insights into the compound's phase behavior and luminescent characteristics, which are crucial for its potential applications in materials science (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Chemical Properties Analysis
The chemical properties of 4-Benzyloxy-3-methoxy-toluene, such as its reactivity towards various chemical transformations, have been studied through methodologies like iridium-catalyzed intramolecular additions and electrochemical bromination. These studies reveal the compound's versatility in undergoing chemical modifications, which is essential for its utilization in synthetic chemistry and material science applications (Torigoe et al., 2016).
科学的研究の応用
Luminescent Properties in Lanthanide Complexes : 4-Benzyloxy benzoic acid, closely related to 4-Benzyloxy-3-methoxy-toluene, has been found to improve the photoluminescence in Tb(3+) complexes. The presence of an electron-withdrawing group at position 2 reduces this effect (Sivakumar et al., 2010).
Electrochemical Bromination : The electrochemical bromination of 4-methoxy toluene yields 3-bromo 4-methoxy benzyl bromide, providing insight into the probable orientation of bromine atoms in alkyl aromatic compounds (Kulangiappar et al., 2014).
Antioxidant Production : The concomitant use of butylated hydroxyanisole and butylated hydroxytoluene in benzene produces a strong antioxidant, which is effective on lard and soybean oil (Kurechi & Kato, 1980).
Oxidative Ammonolysis : Oxidative ammonolysis of toluene derivatives on oxide vanadium-containing catalysts produces benzonitrile and other compounds, with applications in the production of aromatic nitriles (Ivanov et al., 1990).
Synthesis of Oxo-16 Pallidine : Oxidative coupling of ()-3-oxoreticuline with -chlorobenzyloxy-3 methoxy-4 toluene leads to the synthesis of oxo-16 pallidine (Vanderlaan & Schwartz, 1985).
Oxidation to Benzoic Acids : Oxidation of substituted toluenes to benzoic acids in non-acidic solvents using specific catalysts and radical initiators has been demonstrated, showing the effective conversion of these compounds (Yang et al., 2004).
将来の方向性
The future directions of 4-Benzyloxy-3-methoxy-toluene research could involve further exploration of its reactivity in various chemical reactions, such as Suzuki–Miyaura coupling reactions and protodeboronation of pinacol boronic esters . Additionally, more research could be done to fully understand its physical and chemical properties.
特性
IUPAC Name |
2-methoxy-4-methyl-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12-8-9-14(15(10-12)16-2)17-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSWCUDPGOUXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407988 | |
| Record name | 4-BENZYLOXY-3-METHOXY-TOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-3-methoxy-toluene | |
CAS RN |
78136-55-7 | |
| Record name | 4-BENZYLOXY-3-METHOXY-TOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

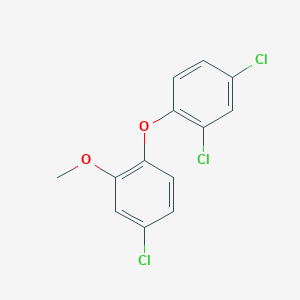
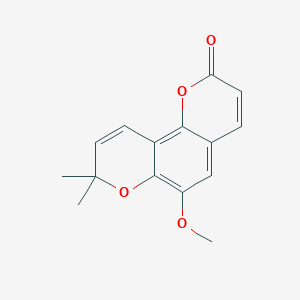
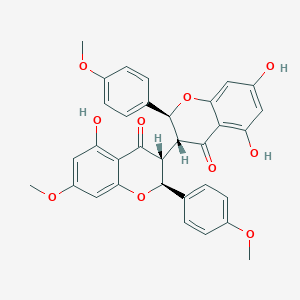

![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)
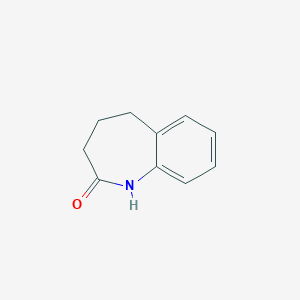
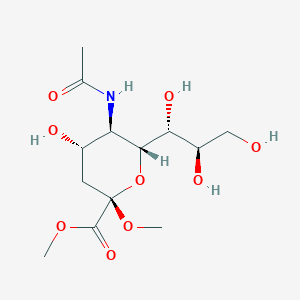
![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)
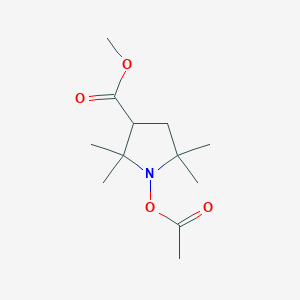


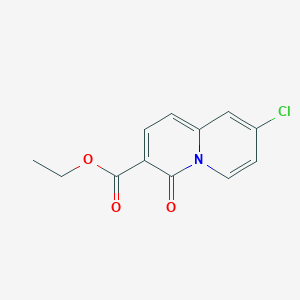
![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)
